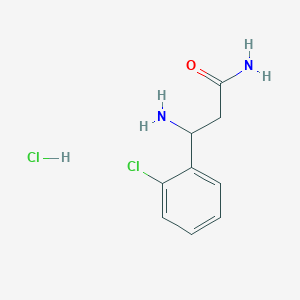

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride

CAS No.:

Cat. No.: VC17779214

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2N2O |

|---|---|

| Molecular Weight | 235.11 g/mol |

| IUPAC Name | 3-amino-3-(2-chlorophenyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |

| Standard InChI Key | DVGYKGWYBQLESF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl |

Introduction

Structural and Stereochemical Features

The compound’s structure comprises a propanamide chain (CH₂-CONH₂) with a 2-chlorophenyl group and an amino group (-NH₂) attached to the central carbon. The stereochemistry at the β-carbon remains a critical factor in its interactions with biological targets, though the racemic form is commonly reported in commercial sources . Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₂N₂O | |

| Molecular Weight | 235.11 g/mol | |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |

| Chiral Centers | 1 (β-carbon) |

The 2-chlorophenyl group introduces steric and electronic effects that influence solubility and receptor binding, distinguishing it from meta- and para-substituted analogs .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step process involving esterification, protection, and ammonolysis, as outlined in patent CN102477002B :

-

Esterification: Hydroxypivalic acid undergoes esterification with methanol under acid catalysis (e.g., H₂SO₄) to yield methyl hydroxypivalate .

-

Protection: The intermediate is reacted with acyl chlorides (e.g., acetyl chloride) in pyridine to form a protected ester .

-

Ammonolysis: The protected ester is treated with concentrated ammonium hydroxide to yield the primary amide, followed by HCl to form the hydrochloride salt .

Example Protocol (Adapted from ):

-

Step 1: Hydroxypivalic acid (450 g, 3.8 mol), methanol (800 mL), and H₂SO₄ (5 mL) are refluxed for 6 hours. GC monitoring confirms >99% conversion to methyl hydroxypivalate (yield: 74%).

-

Step 3: The intermediate (28.6 g, 0.1 mol) is refluxed with 28% NH₄OH (250 mL) for 6 hours, yielding 3-amino-3-(2-chlorophenyl)propanamide hydrochloride (9.28 g, 80%) after crystallization .

Alternative methods, such as azide coupling or DCC-mediated amidation, are employed for N-alkyl derivatives but require stringent temperature control .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is water-soluble but hygroscopic, necessitating storage at 2–8°C in sealed containers . Key parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP | 1.637 (Predicted) | |

| TPSA (Topological PSA) | 69.11 Ų |

The LogP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity and Applications

Mechanism of Action

The amino and amide groups facilitate hydrogen bonding with enzymatic active sites, while the 2-chlorophenyl moiety enhances hydrophobic interactions. For example, molecular docking studies of similar compounds reveal binding affinities (Kᵢ) of 0.8–1.2 µM for trypsin-like proteases .

Comparative Analysis with Structural Analogs

The ortho-chloro substitution in 3-amino-3-(2-chlorophenyl)propanamide confers steric hindrance, potentially limiting off-target interactions compared to para-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume